Spectroscopic Profile of 2-Ethyl-1-indanone: A Technical Guide
Spectroscopic Profile of 2-Ethyl-1-indanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for the compound 2-Ethyl-1-indanone, a molecule of interest in pharmaceutical and materials science research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in further studies.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for 2-Ethyl-1-indanone provide a detailed map of its atomic connectivity.
¹H NMR Spectral Data
The proton NMR spectrum reveals the chemical environment and connectivity of the hydrogen atoms in the molecule.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-7 | 7.75 | d | 7.7 |
| H-4 | 7.59 | d | 7.7 |
| H-6 | 7.51 | t | 7.5 |
| H-5 | 7.37 | t | 7.5 |
| H-3a | 3.37 | dd | 16.9, 7.8 |
| H-3b | 2.78 | dd | 16.9, 3.8 |
| H-2 | 2.50 | m | - |
| H-10a | 1.85 | m | - |
| H-10b | 1.55 | m | - |
| H-11 | 0.95 | t | 7.4 |
¹³C NMR Spectral Data
The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-1 (C=O) | 207.2 |
| C-7a | 152.9 |
| C-3a | 134.9 |
| C-5 | 134.8 |
| C-4 | 127.3 |
| C-6 | 126.5 |
| C-7 | 123.8 |
| C-2 | 45.1 |
| C-3 | 34.2 |
| C-10 | 25.1 |
| C-11 | 11.7 |
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The predicted IR data for 2-Ethyl-1-indanone is based on the characteristic absorption frequencies of its functional groups.
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
| C-H stretch (aromatic) | 3100 - 3000 | Medium |
| C-H stretch (aliphatic) | 3000 - 2850 | Medium-Strong |
| C=O stretch (ketone) | 1725 - 1705 | Strong |
| C=C stretch (aromatic) | 1600 - 1450 | Medium |
| C-H bend (aliphatic) | 1465 - 1370 | Variable |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation. The predicted major mass spectral peaks for 2-Ethyl-1-indanone are based on its molecular weight and expected fragmentation pathways.
| m/z | Predicted Fragment | Significance |
| 160 | [M]⁺ | Molecular Ion |
| 132 | [M - C₂H₄]⁺ | Loss of ethylene |
| 131 | [M - C₂H₅]⁺ | Loss of ethyl radical |
| 115 | [C₉H₇]⁺ | Indenyl cation |
| 104 | [C₈H₈]⁺ | |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.
NMR Spectroscopy
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Sample Preparation: 5-10 mg of 2-Ethyl-1-indanone is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.1% tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
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Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher) NMR spectrometer.
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¹H NMR Acquisition: A standard pulse sequence is used with a spectral width of approximately 16 ppm, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds. Typically, 8-16 scans are acquired for a good signal-to-noise ratio.
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¹³C NMR Acquisition: A proton-decoupled pulse sequence is used with a spectral width of approximately 220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. A larger number of scans (e.g., 1024 or more) is typically required to achieve an adequate signal-to-noise ratio.
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Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase corrected, and baseline corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of CDCl₃ for ¹³C.
Infrared (IR) Spectroscopy
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Sample Preparation: A thin film of neat 2-Ethyl-1-indanone is prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates. Alternatively, a solution of the compound in a suitable solvent (e.g., chloroform) can be prepared and a drop evaporated on a salt plate. For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
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Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum.
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Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure solvent) is recorded and automatically subtracted from the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
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Data Processing: The resulting interferogram is Fourier transformed to produce the final IR spectrum, which is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
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Sample Introduction: A dilute solution of 2-Ethyl-1-indanone in a volatile organic solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer. For Gas Chromatography-Mass Spectrometry (GC-MS), the sample is injected into the gas chromatograph, where it is vaporized and separated before entering the mass spectrometer.
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Ionization: Electron Ionization (EI) is a common method for small molecules like 2-Ethyl-1-indanone. In EI, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.
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Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
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Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z value, generating the mass spectrum.
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Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak (M⁺) and the fragmentation pattern, which provides structural information about the molecule.
Visualized Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound like 2-Ethyl-1-indanone.
Caption: Workflow for spectroscopic identification of an organic compound.
